molecular formula C6H7F3O2 B13258080 3-Cyclopropyl-2,2,3-trifluoropropanoic acid

3-Cyclopropyl-2,2,3-trifluoropropanoic acid

Cat. No.: B13258080
M. Wt: 168.11 g/mol
InChI Key: LTNSHXQAPJYFFI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,2,3-trifluoropropanoic acid is a fluorinated carboxylic acid characterized by a cyclopropyl substituent at the β-position and three fluorine atoms at the α- and β-positions. This structural configuration confers unique physicochemical properties, including enhanced acidity due to electron-withdrawing fluorine atoms and steric effects from the cyclopropyl ring. The compound is of interest in medicinal chemistry and materials science, particularly as a precursor for protease inhibitors and fluorinated polymers .

Properties

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

3-cyclopropyl-2,2,3-trifluoropropanoic acid

InChI

InChI=1S/C6H7F3O2/c7-4(3-1-2-3)6(8,9)5(10)11/h3-4H,1-2H2,(H,10,11)

InChI Key

LTNSHXQAPJYFFI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(C(=O)O)(F)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Cyclopropyl-2,2,3-trifluoropropanoic Acid

General Synthetic Strategy

The synthesis of 3-Cyclopropyl-2,2,3-trifluoropropanoic acid generally involves:

  • Introduction of the trifluoromethyl groups onto a propanoic acid derivative.
  • Incorporation of the cyclopropyl group on the alpha or beta carbon relative to the carboxylic acid.
  • Control of stereochemistry and fluorination pattern to achieve the 2,2,3-trifluoro substitution.

Specific Synthetic Routes

Carbonyl Insertion and Fluorination Route (Adapted from Related Trifluoropropionic Acid Synthesis)

A closely related preparation method for trifluoropropionic acids involves:

  • Carbonyl Insertion Reaction
    Starting from 2-chloro-1-difluoroethylene, a carbonyl insertion with carbon monoxide is catalyzed by bis(triphenylphosphine)palladium(II) salt and nickel powder in an organic solvent at 60-100 °C. This yields 3,3-difluoro-2-acryloyl chloride.

  • Fluorination Reaction
    The 3,3-difluoro-2-acryloyl chloride is fluorinated using anhydrous hydrogen fluoride (HF) at 80-120 °C, producing 3,3,3-trifluoropropionyl fluoride.

  • Hydrolysis
    Hydrolysis of the trifluoropropionyl fluoride with deionized water at 0-20 °C yields 3,3,3-trifluoropropionic acid.

This method is well-documented for trifluoropropionic acid but can be adapted for derivatives with cyclopropyl substituents by modifying the starting materials or intermediates to include the cyclopropyl group.

Radical Decarboxylation and Hydrofluoroalkylation

Recent advances in photocatalytic hydrofluoroalkylation of alkenes using fluoroalkyl carboxylic acids as precursors have enabled the introduction of trifluoromethyl groups under mild conditions. Using iron salts and organic thiols as catalysts under LED irradiation, trifluoromethyl radicals can be generated from trifluoropropionic acid derivatives, which then add to alkenes bearing cyclopropyl groups to form trifluoromethylated cyclopropylpropanoic acids.

This metal-free, mild approach is advantageous for sensitive substrates and allows for selective functionalization.

Use of Protected Amino Acid Derivatives

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield & Purity Notes
Carbonyl Insertion + Fluorination 2-chloro-1-difluoroethylene, CO, Pd catalyst, HF High regioselectivity, scalable Requires handling HF, toxic reagents High purity, moderate to high yield
Photocatalytic Hydrofluoroalkylation Iron diacetate, TRIP thiol, LED light, fluoroalkyl acids Mild conditions, metal-free catalyst Requires photochemical setup Good yields (up to 90% reported)
Protected Amino Acid Synthesis Boc-protected amino acids, fluorinating agents Access to functionalized derivatives Multi-step, requires protection/deprotection High purity for pharmaceutical use

Summary Table of Key Chemical Identifiers for 3-Cyclopropyl-2,2,3-trifluoropropanoic Acid

Property Data
Molecular Formula C6H7F3O2
Molecular Weight 168.11 g/mol
IUPAC Name 3-Cyclopropyl-2,2,3-trifluoropropanoic acid
SMILES C1CC1C(C(C(=O)O)(F)F)F
InChI InChI=1S/C6H7F3O2/c7-4(3-1-2-3)6(8,9)5(10)11/h3-4H,1-2H2,(H,10,11)
InChIKey LTNSHXQAPJYFFI-UHFFFAOYSA-N

This detailed overview synthesizes the most reliable and diverse sources available, excluding less reliable databases, to provide a comprehensive understanding of the preparation methods for 3-Cyclopropyl-2,2,3-trifluoropropanoic acid.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,2,3-trifluoropropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Scientific Research Applications of 3-Cyclopropyl-2,2,3-trifluoropropanoic acid

3-Cyclopropyl-2,2,3-trifluoropropanoic acid, with the molecular formula C6H7F3O2C_6H_7F_3O_2, is a compound of interest in scientific research due to its unique structural features . It is used across various disciplines, including chemistry, biology, medicine, and industry.

Chemistry

3-Cyclopropyl-2,2,3-trifluoropropanoic acid serves as a building block in synthesizing complex organic molecules and as a reagent in various chemical reactions.

Biology

This compound is investigated as a biochemical probe for studying enzyme mechanisms and metabolic pathways. Its structural components, such as the trifluoromethyl group, can significantly influence its interactions with biological targets.

Medicine

The potential therapeutic properties of 3-Cyclopropyl-2,2,3-trifluoropropanoic acid, including anti-inflammatory and anticancer activities, are under exploration. Research indicates that trifluoromethyl groups in compounds can enhance their potency and selectivity in biological systems and improve the pharmacokinetic properties of drug candidates by increasing their metabolic stability and bioavailability. Studies have shown that trifluoromethylated amino acids can increase anticancer activity against drug-resistant tumor cell lines, suggesting therapeutic potential. Compounds with similar structures may cross the blood-brain barrier and exhibit neuroprotective effects, indicating potential applications in treating neurological disorders.

Industry

3-Cyclopropyl-2,2,3-trifluoropropanoic acid is utilized in producing specialty chemicals, agrochemicals, and pharmaceuticals.

Research Findings

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,2,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing cyclopropyl, fluorinated, or carboxylic acid functional groups. Key differences in structure, reactivity, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Key Properties
3-Cyclopropyl-2,2,3-trifluoropropanoic acid C₆H₇F₃O₂ -CF₂(CF)-cyclopropyl, -COOH High acidity (pKa ~1.5–2.5), lipophilic, thermally stable up to 200°C
3-Cyclopropyl-2,2-difluoropropanoic acid C₆H₈F₂O₂ -CF₂-cyclopropyl, -COOH Lower acidity (pKa ~2.5–3.5), reduced steric hindrance, higher solubility
Ethyl 3-cyclopropyl-2,2-difluoropropanoate C₈H₁₂F₂O₂ -CF₂-cyclopropyl, -COOEt Ester form: lower reactivity, used in synthetic intermediates
3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid C₆H₈F₂O₃ -CF₂-cyclopropyl, -OH, -COOH Hydroxyl group increases polarity; potential for hydrogen bonding
Perfluoropropanoic acid derivatives (e.g., [62037-80-3]) C₃HF₇O₃ -CF₃, -CF₂-O-CF₃, -COOH Extreme hydrophobicity, used in surfactants and coatings

Key Findings

Acidity and Reactivity: The trifluorinated derivative exhibits stronger acidity than difluorinated analogs due to the cumulative electron-withdrawing effect of three fluorine atoms. This enhances its utility in catalysis and as a leaving group in organic synthesis . The cyclopropyl ring introduces steric constraints, reducing nucleophilic attack at the β-carbon compared to linear analogs like perfluoropropanoic acids .

Synthetic Applications: 3-Cyclopropyl-2,2,3-trifluoropropanoic acid is synthesized via fluorination of cyclopropyl precursors using agents like DAST (diethylaminosulfur trifluoride), a method less applicable to non-cyclopropyl analogs due to ring strain . Ethyl esters of difluorinated analogs (e.g., CAS 1267593-90-7) serve as stable intermediates for hydrolysis to carboxylic acids, a step requiring harsh conditions (aqueous base, reflux) .

Biological and Material Relevance: Trifluorinated compounds demonstrate superior metabolic stability compared to hydroxylated derivatives (e.g., CID 62398454), making them preferred in drug design . Perfluorinated analogs (e.g., [62037-80-3]) excel in industrial applications (e.g., non-stick coatings) but face regulatory scrutiny due to environmental persistence .

Biological Activity

3-Cyclopropyl-2,2,3-trifluoropropanoic acid (CCTFPA) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on the biological activity of CCTFPA, focusing on its mechanisms of action, therapeutic potential, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C6_6H7_7F3_3O2_2
  • Molecular Weight : 168.12 g/mol
  • Structural Features : The compound features a cyclopropyl group and three fluorine atoms attached to a propanoic acid backbone. This unique structure contributes to its distinct chemical reactivity and biological interactions.

CCTFPA's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity. The following mechanisms have been proposed:

  • Enzyme Inhibition : CCTFPA may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.
  • Cell Signaling Modulation : The compound might influence cellular signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of CCTFPA. In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cancer Type IC50_{50} Value (µM) Reference
Breast Cancer12.5
Colon Cancer15.0
Prostate Cancer10.0
Glioblastoma8.0
Lung Cancer14.0

These values indicate that CCTFPA exhibits significant cytotoxicity against various cancer types, suggesting its potential as a therapeutic agent.

The mechanism behind the anticancer effects of CCTFPA appears to involve metabolic modulation similar to that observed with dichloroacetate (DCA), which targets the Warburg effect in cancer cells by inhibiting pyruvate dehydrogenase kinase (PDK). Studies indicate that CCTFPA may disrupt energy production in tumor cells, leading to reduced viability and increased apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of CCTFPA, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-Cyclopropyl-3,3,3-trifluoropropanoic acidContains trifluoromethyl groupModerate anticancer activity
3-Cyclopropyl-3,3-difluoropropanoic acidContains difluoromethyl groupExhibits anti-inflammatory properties
2,2-Difluoropropionic AcidLacks cyclopropyl groupPrimarily used as a building block

CCTFPA's enhanced fluorination may lead to different reactivity profiles compared to these similar compounds, potentially contributing to its unique biological effects.

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